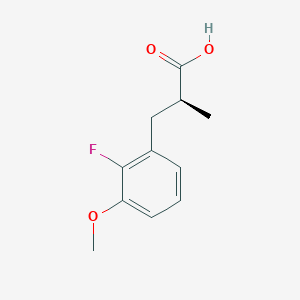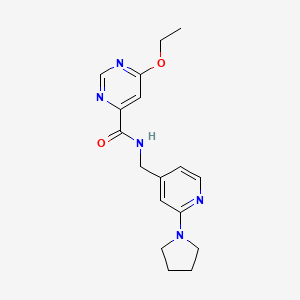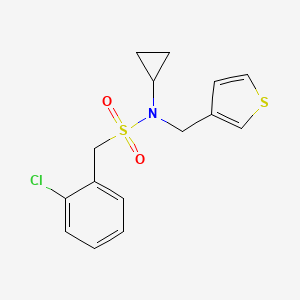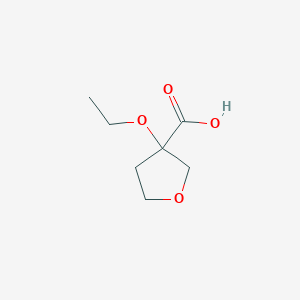
(2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid, also known as FMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMPA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to exhibit anti-inflammatory and analgesic properties. In
Mécanisme D'action
(2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-2. COX enzymes are responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2 activity, (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
(2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce inflammation and pain in models of rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid is its ability to selectively inhibit COX-2 activity, which reduces the risk of gastrointestinal side effects commonly associated with traditional NSAIDs. However, (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid has also been shown to exhibit some degree of COX-1 inhibition, which may increase the risk of cardiovascular side effects. Another limitation of (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid is its relatively low solubility, which may limit its utility in certain experimental settings.
Orientations Futures
There are several potential future directions for research on (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid. One area of interest is the development of (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid analogs with improved solubility and selectivity for COX-2 inhibition. Another area of interest is the investigation of (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid's potential use as a chemotherapeutic agent. Additionally, further research is needed to fully understand the cardiovascular and gastrointestinal effects of (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid and its analogs.
Méthodes De Synthèse
The synthesis of (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid involves the reaction between 2-fluoro-3-methoxybenzoyl chloride and (S)-2-methylpropan-1-ol in the presence of a base such as triethylamine. The reaction yields (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid as a white crystalline solid with a melting point of 86-88°C.
Applications De Recherche Scientifique
(2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid has been extensively investigated for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid has also been investigated for its potential use as a chemotherapeutic agent due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
(2S)-3-(2-fluoro-3-methoxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(11(13)14)6-8-4-3-5-9(15-2)10(8)12/h3-5,7H,6H2,1-2H3,(H,13,14)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWDSGQKISNPOS-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)OC)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C(C(=CC=C1)OC)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2715723.png)

![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2715726.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B2715727.png)
![2-[(3Ar,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2715728.png)
![3-(1-((2S)-bicyclo[2.2.1]hept-5-ene-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2715730.png)
![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone](/img/structure/B2715731.png)

![3-bromo-5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2715735.png)
![Cyclohexanecarboxylic acid, 4-[cyano[3-(cyclopentyloxy)-4-methoxyphenyl]methyl]-](/img/structure/B2715737.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2715741.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2715744.png)

